[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde
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Overview
Description
[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde is a chemical compound with a unique spirocyclic structure. This compound features a 1,4-dioxaspiro[4.5]decane skeleton, which is formed when a cyclohexylidene group binds to both hydroxyl groups of carboxylic groups of the starting malic acid . The compound is an intermediate in the asymmetric synthesis of α-hydroxy-alkanoic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes . The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of α-hydroxy-alkanoic acids.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism by which [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde exerts its effects involves its ability to form stable spirocyclic structures. These structures can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The specific pathways involved depend on the context of its application, such as in enzyme catalysis or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid .
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides .
Uniqueness
[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the synthesis of complex organic molecules.
Properties
CAS No. |
917613-23-1 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[(2S)-3-oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde |
InChI |
InChI=1S/C10H14O4/c11-7-4-8-9(12)14-10(13-8)5-2-1-3-6-10/h7-8H,1-6H2/t8-/m0/s1 |
InChI Key |
RRUHESYIEAZOPW-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC2(CC1)O[C@H](C(=O)O2)CC=O |
Canonical SMILES |
C1CCC2(CC1)OC(C(=O)O2)CC=O |
Origin of Product |
United States |
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